4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

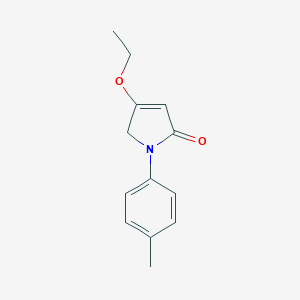

4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one is a heterocyclic compound that features a pyrrole ring substituted with an ethoxy group at the 3-position and a 4-methylphenyl group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor. For example, the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions can lead to the formation of the desired pyrrole derivative. The reaction typically requires heating and the use of a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrrole derivatives, including 4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one. Research indicates that compounds with similar structures exhibit inhibitory effects on neutrophil function, which is crucial for managing inflammatory diseases. For instance, derivatives of enones have been shown to suppress superoxide anion production and elastase release in activated human neutrophils, suggesting a promising therapeutic pathway for treating conditions like rheumatoid arthritis and other inflammatory disorders .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Neutrophil inhibition |

| Similar Pyrrole Derivative | 1.23 | Inhibits SO production |

COX-2 Inhibition

The compound's structure suggests potential as a selective COX-2 inhibitor, akin to Celecoxib, a well-known anti-inflammatory drug. The optimization of pyrrole-based compounds through medicinal chemistry techniques has led to the discovery of several analogs that exhibit comparable or enhanced activity against COX-2. This is particularly relevant for developing new treatments for inflammatory diseases where COX-2 plays a significant role .

Synthesis of Fluorescent Probes

This compound can be utilized in the synthesis of fluorescent probes. The ability to modify the pyrrole core allows for the development of molecular probes that can selectively bind to therapeutic targets, facilitating drug discovery processes. The Paal-Knorr reaction has been employed to create a library of fluorescent pyrroles, demonstrating how structural modifications can lead to enhanced fluorescence properties and selective binding capabilities .

Material Science

In addition to biological applications, this compound may have implications in material science, particularly in developing new polymers or materials with specific optical properties due to its fluorescent characteristics. The incorporation of such compounds into materials could lead to advancements in sensors or imaging technologies.

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of pyrrole derivatives, including this compound:

- A study demonstrated that modifying substituents on the pyrrole core significantly influenced anti-inflammatory activity, with certain modifications leading to compounds with IC50 values as low as 1.23 μM against neutrophil superoxide production .

- Another investigation into the structure-activity relationship (SAR) of pyrrole derivatives revealed that specific electronic and steric properties were crucial for optimizing COX-2 inhibition, paving the way for the development of more effective anti-inflammatory agents .

Wirkmechanismus

The mechanism of action of 4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed study to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-methylphenyl)-2H-pyrrol-5-one: Lacks the ethoxy group, which may affect its reactivity and biological activity.

3-ethoxy-1-phenyl-2H-pyrrol-5-one: Similar structure but with a phenyl group instead of a 4-methylphenyl group.

Uniqueness

The presence of both the ethoxy group and the 4-methylphenyl group in 4-ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one imparts unique chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and potential biological activity, distinguishing it from other similar compounds.

Biologische Aktivität

4-Ethoxy-1-(p-tolyl)-1H-pyrrol-2(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound features a pyrrole ring with an ethoxy group and a p-tolyl substituent. This unique structure contributes to its reactivity and potential biological activity.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. Understanding these interactions requires detailed studies, including molecular docking and structure-activity relationship (SAR) analyses.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit antimicrobial properties. A study demonstrated that certain pyrrole derivatives showed significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.

Enzyme Inhibition

Inhibition studies have shown that this compound can act as a selective inhibitor for certain enzymes. For instance, it has been evaluated for its inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The IC50 values for related pyrrole derivatives indicate promising activity in this regard, which could lead to therapeutic applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrole derivatives similar to this compound:

- Antibacterial Activity : A study reported that pyrrole derivatives exhibited antibacterial effects against Staphylococcus aureus and Escherichia coli, with some compounds showing MIC values as low as 10 µg/mL .

- Antiviral Properties : Compounds structurally related to this compound have demonstrated antiviral activity against HIV and other viruses. For example, one study found an EC50 value of 3.98 µM for anti-HIV activity .

- Cytotoxicity Studies : The cytotoxic effects of this compound were evaluated using human cell lines. It was found to have a therapeutic index indicating low toxicity while maintaining efficacy against target cells .

Comparative Analysis

To better understand the biological potential of this compound, it is useful to compare it with similar compounds.

| Compound Name | Structure Features | Biological Activity | IC50/EC50 Values |

|---|---|---|---|

| This compound | Ethoxy and p-tolyl substituents | Antimicrobial, Enzyme Inhibitor | TBD |

| 3-Ethoxy-1-phenyl-2H-pyrrol-5-one | Similar structure without p-tolyl | Moderate antibacterial | MIC = 20 µg/mL |

| 1-(4-methylphenyl)-2H-pyrrol-5-one | Lacks ethoxy group | Low antimicrobial activity | MIC > 50 µg/mL |

Eigenschaften

IUPAC Name |

3-ethoxy-1-(4-methylphenyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-16-12-8-13(15)14(9-12)11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTQNRQIXSHISE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)N(C1)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.